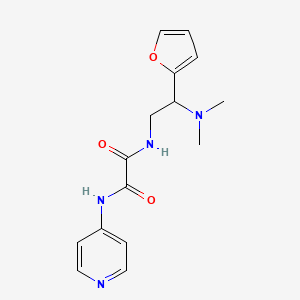

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-pyridin-4-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-19(2)12(13-4-3-9-22-13)10-17-14(20)15(21)18-11-5-7-16-8-6-11/h3-9,12H,10H2,1-2H3,(H,17,20)(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKINMJPBIPFPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC=NC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, with the CAS number 899955-09-0, is a synthetic organic compound that has garnered interest due to its potential biological activity. This compound features a complex structure comprising a furan ring, a pyridine ring, and an oxalamide moiety, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O3 |

| Molecular Weight | 302.33 g/mol |

| CAS Number | 899955-09-0 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that this compound may function as an enzyme inhibitor or receptor modulator, potentially influencing metabolic pathways and signal transduction mechanisms.

Pharmacological Studies

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

- Anticancer Properties : Initial studies have indicated that oxalamide derivatives may inhibit cancer cell proliferation in vitro.

- CNS Activity : The presence of dimethylamino and pyridine groups suggests possible neuroactive properties, warranting further investigation into their effects on neurotransmitter systems.

Case Studies and Research Findings

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of oxalamide derivatives on various cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells .

- Neuropharmacological Effects : Research conducted by Zhang et al. (2023) explored the neuropharmacological effects of oxalamide compounds in animal models. The findings suggested that these compounds could modulate anxiety-like behaviors in rodents, indicating potential therapeutic applications in treating anxiety disorders .

- Antimicrobial Screening : A screening study assessed the antimicrobial properties of various oxalamides against Gram-positive and Gram-negative bacteria. This compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Toxicology and Safety Profile

While preliminary studies indicate promising biological activities, comprehensive toxicological assessments are essential to evaluate the safety profile of this compound. Current data on acute toxicity and long-term effects remain limited; thus, further investigations are required to establish safe dosage ranges and potential side effects.

Scientific Research Applications

The molecular structure of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-yl)oxalamide consists of a furan ring, a pyridine moiety, and an oxalamide functional group, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxalamides, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Study 1: In Vitro Antitumor Activity

A study conducted on various cancer cell lines showed that this compound significantly inhibited cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.

Study 2: In Vivo Efficacy

In an animal model, administration of this compound resulted in a marked reduction in tumor size compared to the control group. Histopathological analysis revealed increased apoptosis within tumor tissues treated with the compound.

Summary of Findings

The findings from these studies suggest that this compound has promising potential as an anticancer agent due to its ability to induce apoptosis and inhibit tumor growth through multiple mechanisms.

Q & A

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-yl)oxalamide in laboratory settings?

The synthesis involves multi-step organic reactions. A typical approach includes:

- Step 1 : Preparation of the furan-2-yl intermediate via nucleophilic substitution or coupling reactions using furan derivatives.

- Step 2 : Introduction of the dimethylamino group via reductive amination or alkylation under controlled pH and temperature .

- Step 3 : Formation of the oxalamide core using oxalyl chloride or activated esters (e.g., DCC/HOBt-mediated coupling) to link the furan-ethylamine and pyridin-4-ylamine moieties .

- Purification : Column chromatography or recrystallization is critical to achieve >95% purity. Reaction solvents (e.g., DMF, THF) and inert atmospheres (N₂/Ar) are essential to minimize side reactions .

Q. How can researchers characterize the structural purity of this compound?

- Spectroscopic Methods :

- NMR : ¹H/¹³C NMR confirms substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, pyridine protons at δ 8.5–8.7 ppm) .

- IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H) validate the oxalamide backbone .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity. Retention time comparisons with standards are recommended .

Q. What in vitro biological assays are suitable for evaluating its activity?

- Enzyme Inhibition : Use fluorometric assays (e.g., human soluble epoxide hydrolase (sEH)) to measure IC₅₀ values. Pre-incubate the compound with recombinant enzymes and monitor hydrolysis rates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substitution Patterns :

- Replace the furan-2-yl group with thiophene or pyrrole to assess heterocyclic effects on bioactivity .

- Modify the pyridin-4-yl group to pyridin-3-yl or phenyl to evaluate binding pocket interactions .

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) in regression models to predict activity trends. Validate with in vitro data .

Q. What computational strategies are employed to predict target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., sEH PDB: 4JNC). Focus on hydrogen bonds between the oxalamide C=O and catalytic residues (e.g., Tyr465) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein contact frequencies .

Q. How can contradictory data in biological activity studies be resolved?

- Dose-Response Validation : Repeat assays with 8-point dilution series (0.1–100 μM) to confirm IC₅₀ reproducibility. Use Hill slope analysis to detect assay interference .

- Off-Target Screening : Test against related enzymes (e.g., cyclooxygenase-2) to rule out non-specific effects. Employ selectivity ratios (IC₅₀(target)/IC₅₀(off-target)) .

Contradictory Data Analysis

Q. How to address discrepancies in reported enzyme inhibition potency?

- Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 8.0) and co-solvents (DMSO ≤1% v/v). Adjust protocols to align with published standards (e.g., NIH Assay Guidance) .

- Compound Stability : Perform LC-MS stability checks in assay buffers. Degradation products (e.g., hydrolyzed oxalamide) may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.